N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring and two furan rings
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Furan and thiophene derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes that result in these therapeutic effects.
Biochemical Pathways
Given the reported biological activities of furan and thiophene derivatives , it can be inferred that the compound may affect multiple pathways related to inflammation, microbial growth, and cell proliferation.
Pharmacokinetics
Furan and thiophene derivatives are generally known for their good bioavailability .
Result of Action
Based on the reported activities of furan and thiophene derivatives , the compound may exert antimicrobial, anti-inflammatory, and anticancer effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide. For instance, the compound is a flammable liquid and should be kept away from fire and high temperatures . These factors can affect the stability of the compound and potentially its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan with an appropriate alkylating agent to form the 2,2-di(furan-2-yl)ethyl intermediate.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-diones
Reduction: Dihydrothiophene derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the furan rings, making it less versatile in terms of chemical reactivity.
2,2-di(furan-2-yl)ethylamine:
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings. This combination enhances its chemical reactivity and broadens its range of applications in various fields.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(14-6-3-9-20-14)16-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUDEEPTXOPSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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